Product packaging for 4-Nitrobiphenyl-2-carboxylic acid(Cat. No.:CAS No. 62199-60-4)

4-Nitrobiphenyl-2-carboxylic acid

Cat. No.: B1295523
CAS No.: 62199-60-4
M. Wt: 243.21 g/mol
InChI Key: FNHCGDVQGIEGRQ-UHFFFAOYSA-N
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Description

Contextualization within Substituted Biphenyl (B1667301) Carboxylic Acid Chemistry

Substituted biphenyl carboxylic acids form a broad and important class of compounds in organic chemistry. scbt.com The biphenyl structure itself, consisting of two connected phenyl rings, serves as a foundational scaffold for a wide range of molecules with significant pharmacological and material science applications. scbt.com The introduction of substituents, such as a carboxylic acid group, onto this framework imparts specific chemical reactivity and physical properties. scbt.com

Research Significance of Nitrobiphenyl Systems in Organic Synthesis and Materials Science

Nitrobiphenyl systems, in general, are of considerable interest to researchers. The nitro group is a strong electron-withdrawing group, a feature that significantly impacts the electronic nature of the biphenyl system. cymitquimica.com This electronic modification can be harnessed in various organic reactions and is a key factor in the design of materials with specific electronic and optical properties. For instance, nitrobiphenyl derivatives are precursors in the synthesis of aminobiphenyls, which are in turn used to create antioxidants.

In the realm of materials science, the incorporation of nitrobiphenyl units into polymers or other materials can influence properties such as thermal stability and non-linear optical activity. The defined structure and electronic characteristics of nitrobiphenyls make them valuable building blocks for the construction of functional materials.

Overview of Contemporary Academic Research Directions Involving the Compound

Contemporary research involving 4-Nitrobiphenyl-2-carboxylic acid is primarily focused on its application as a specialized reagent in organic synthesis. One of the notable areas of its use is in the study of carboxyl-group-directed remote C-H oxygenation reactions in arenes. chemicalbook.com In these reactions, the carboxylic acid group of the molecule acts as a directing group, facilitating the selective introduction of an oxygen-containing functional group at a specific, remote carbon-hydrogen bond on an aromatic ring. This type of directed C-H functionalization is a powerful tool in modern organic synthesis, as it allows for the efficient and precise modification of complex molecules, bypassing the need for pre-functionalized starting materials. The unique structural arrangement of this compound makes it a suitable substrate for investigating the mechanisms and scope of such transformations.

While specific, diverse research applications for this compound are still emerging, its role as a tool for studying fundamental reaction mechanisms highlights its importance to the academic research community. Its properties suggest potential for broader applications as an intermediate in the synthesis of novel pharmaceuticals and functional materials, a direction that may be explored in future research.

Chemical Compound Information

Compound NameSynonymsCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound4'-Nitro-[1,1'-biphenyl]-2-carboxylic acid; 2-(4-Nitrophenyl)benzoic acid18211-41-1C13H9NO4243.21
4-Nitrobiphenyl4-Nitro-1,1'-biphenyl92-93-3C12H9NO2199.21
4-Aminobiphenyl92-67-1C12H11N169.22

Compound Properties

PropertyValueSource
Melting Point228-230 °C chemicalbook.com
Boiling Point420.4 ± 20.0 °C (Predicted) chemicalbook.com
pKa3.59 ± 0.36 (Predicted) chemicalbook.com
Density1.358 ± 0.06 g/cm³ (Predicted) chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO4 B1295523 4-Nitrobiphenyl-2-carboxylic acid CAS No. 62199-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)12-8-10(14(17)18)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHCGDVQGIEGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977775
Record name 4-Nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62199-60-4
Record name (1,1'-Biphenyl)-2-carboxylic acid, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062199604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to 4 Nitrobiphenyl 2 Carboxylic Acid

Retrosynthetic Analysis and Key Synthetic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. ub.edu For 4-Nitrobiphenyl-2-carboxylic acid, the primary disconnection points are the C-C bond between the two phenyl rings and the functional groups attached to the biphenyl (B1667301) core.

The most logical disconnections are:

C-C Bond Disconnection: Breaking the bond between the two aromatic rings suggests a cross-coupling reaction as the key bond-forming step. This leads to two main precursor types: a nitrophenyl component and a carboxyphenyl component.

Functional Group Interconversion: Alternatively, one could envision forming the nitro or carboxylic acid group on a pre-existing biphenyl skeleton. amazonaws.com

This analysis points towards two primary synthetic strategies: the direct functionalization of a biphenyl precursor or the construction of the biphenyl system from two separate aromatic rings.

Direct Synthesis Routes for this compound

Direct synthesis routes involve either the introduction of a nitro group onto a biphenyl carboxylic acid or the formation of the biphenyl ring system with the desired functionalities already in place.

Nitration of Biphenyl-2-carboxylic Acid

The direct nitration of biphenyl-2-carboxylic acid is a potential route to the target molecule. Aromatic nitration is a classic electrophilic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. rushim.ru The conditions for nitration, such as the concentration of the nitrating agent and the reaction temperature, significantly influence the outcome, including the regioselectivity of the substitution. rushim.rustackexchange.com

The phenyl group is an ortho, para-directing group, while the carboxylic acid group is a meta-directing and deactivating group. stackexchange.com In the case of biphenyl, nitration tends to favor the ortho and para positions of the unsubstituted ring. stackexchange.com Therefore, nitration of biphenyl-2-carboxylic acid would likely lead to a mixture of isomers, including the desired 4'-nitro product, as well as other isomers such as 2'-nitro and potentially dinitro products under harsher conditions. stackexchange.com The separation of these isomers can be challenging, making this route less ideal for the selective synthesis of this compound.

Reagent/ConditionExpected OutcomeReference
Nitric Acid/Sulfuric AcidMixture of nitrated isomers rushim.ru
Milder Nitrating AgentsPotentially higher selectivity, but may require optimization researchgate.net

Cross-Coupling Reactions Involving Nitrophenyl and Carboxyphenyl Building Blocks

Cross-coupling reactions offer a more controlled and versatile approach to constructing the biphenyl skeleton with the desired substitution pattern. orgsyn.orgruhr-uni-bochum.de These methods involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal, most commonly palladium. youtube.comlibretexts.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. youtube.comlibretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. youtube.comlibretexts.org

For the synthesis of this compound, two main Suzuki-Miyaura coupling strategies can be employed:

Strategy A: Coupling of (4-nitrophenyl)boronic acid with a 2-halobenzoic acid derivative.

Strategy B: Coupling of a (2-carboxyphenyl)boronic acid derivative with a 1-halo-4-nitrobenzene.

Both strategies have proven effective in synthesizing substituted biaryls. nih.govyoutube.com The choice of strategy may depend on the availability and reactivity of the starting materials. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and purity. nih.gov

Coupling PartnersCatalyst/BaseProductReference
(4-nitrophenyl)boronic acid and 2-bromobenzoic acidPd(PPh3)4 / Na2CO3This compound mdpi.com
2-(Methoxycarbonyl)phenylboronic acid and 1-bromo-4-nitrobenzene (B128438)Pd(OAc)2 / K3PO4Methyl 4-nitrobiphenyl-2-carboxylate orgsyn.org

While Suzuki-Miyaura coupling is prevalent, other metal-catalyzed reactions can also be utilized. These include Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents). libretexts.org However, the Suzuki-Miyaura protocol is often preferred due to the lower toxicity and higher stability of the organoboron reagents. libretexts.org

Decarboxylative cross-coupling reactions have also emerged as a powerful tool. orgsyn.orgruhr-uni-bochum.de In this approach, a carboxylic acid is used as an aryl source, undergoing decarboxylation in the presence of a metal catalyst to form an organometallic intermediate that then participates in the cross-coupling reaction. orgsyn.orgrsc.org This can be an attractive alternative as carboxylic acids are often readily available. chemrevlett.com

Synthesis of Precursors and Advanced Intermediates

The success of the cross-coupling strategies relies on the availability of the necessary precursors.

(4-Nitrophenyl)boronic acid: This is a commercially available reagent. It can also be synthesized from 1-bromo-4-nitrobenzene via lithiation followed by reaction with a trialkyl borate.

2-Halobenzoic acids: 2-Bromobenzoic acid and 2-iodobenzoic acid are common starting materials and are commercially available.

(2-Carboxyphenyl)boronic acid and its esters: These can be prepared from the corresponding 2-halobenzoic acids or their esters through methods analogous to the synthesis of (4-nitrophenyl)boronic acid.

1-Halo-4-nitrobenzenes: 1-Bromo-4-nitrobenzene and 1-iodo-4-nitrobenzene (B147127) are readily available starting materials.

Preparation of Nitro- and Halogenated Biphenyl Derivatives

The construction of the this compound backbone often commences with the synthesis of appropriately substituted biphenyl precursors. These precursors typically contain nitro and halo groups, which serve as handles for subsequent functionalization.

One common strategy involves the nitration of halogenated biphenyls. For instance, the nitration of 4,4'-dibromobiphenyl (B48405) using a mixture of potassium nitrate (B79036) and sulfuric acid in glacial acetic acid yields 4,4'-dibromo-2-nitrobiphenyl. nih.gov This reaction proceeds by heating the suspension, followed by the dropwise addition of the nitrating mixture. nih.gov The resulting product can then be purified by pouring the reaction mixture into water. nih.gov

Alternatively, halogenated nitroaromatics can be coupled to form the biphenyl core. A notable example is the synthesis of 4'-chloro-2-nitrobiphenyl, a key intermediate for the fungicide Boscalid. researchgate.net This can be achieved through a palladium-catalyzed Suzuki-Miyaura coupling reaction between 1-chloro-2-nitrobenzene (B146284) and (4-chlorophenyl)boronic acid. researchgate.netgoogle.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and purity. researchgate.netgoogle.com For instance, using palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand in the presence of a base like sodium hydroxide (B78521) or potassium phosphate (B84403) has proven effective. researchgate.netgoogle.com

Another approach is the nitration of a pre-formed biphenyl derivative. The direct nitration of biphenyl itself can lead to a mixture of isomers, including the desired 4-nitrobiphenyl. wikipedia.org However, for more regioselective control, starting with a substituted biphenyl is often preferred.

The preparation of the required halogenated precursors, such as 2-chloro-5-nitrobenzoic acid, is also a critical step. This can be synthesized by the nitration of o-chlorobenzoic acid with a mixture of nitric and sulfuric acids. prepchem.comnbinno.com The reaction temperature is carefully controlled to prevent the formation of unwanted by-products. prepchem.com Purification is typically achieved through recrystallization from boiling water. prepchem.com An alternative method involves the chlorination of 2-nitrobenzoic acid using thionyl chloride. nbinno.com

Below is a table summarizing various methods for preparing key nitro- and halogenated biphenyl derivatives:

Starting Material(s)Reagents and ConditionsProductYieldReference(s)
4,4'-DibromobiphenylKNO₃, H₂SO₄, glacial acetic acid, 363 K4,4'-Dibromo-2-nitrobiphenylNot specified nih.gov
2-Nitrochlorobenzene, 4-Chlorophenylboronic acidPd(OAc)₂, Triphenylphosphine, NaOH, THF, water, reflux4'-Chloro-2-nitrobiphenylNot specified google.com
o-Chlorobenzoic acidHNO₃, H₂SO₄, <0°C2-Chloro-5-nitrobenzoic acid92% prepchem.com
2-Nitrobenzoic acidThionyl chloride2-Chloro-5-nitrobenzoic acidNot specified nbinno.com
1-Bromo-4-nitrobenzene, o-Tolylzinc chlorideTetrakis(triphenylphosphine)palladium, THF2-Methyl-4'-nitrobiphenyl78% orgsyn.org
3-BromoacetophenoneKNO₃, H₂SO₄, CH₂Cl₂1-(5-Bromo-2-nitrophenyl)ethan-1-one64% acs.org

Strategic Functional Group Transformations in Multi-step Synthesis

The synthesis of this compound often necessitates a series of strategic functional group transformations. A common retrosynthetic approach involves the formation of the biphenyl core followed by manipulation of functional groups to install the final nitro and carboxylic acid moieties.

One key transformation is the conversion of other functional groups into a carboxylic acid. This can be achieved through various methods, including the oxidation of a methyl group or the hydrolysis of a nitrile. For instance, a methyl group on the biphenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents.

Another critical step is the introduction of the nitro group. Nitration can be performed at different stages of the synthesis, either on the initial aromatic precursor or on the biphenyl system itself. The position of the nitro group is directed by the existing substituents on the aromatic ring.

The Ullmann condensation is a classical method for forming C-N bonds and can be employed in the synthesis of N-phenylanthranilic acids, which are structurally related to the target molecule. chemspider.comtandfonline.comwikipedia.org This reaction typically involves the copper-promoted coupling of an aryl halide with an amine. wikipedia.org While traditionally requiring high temperatures and polar solvents, modern variations have been developed. wikipedia.org For example, the reaction can be performed in water, sometimes with the aid of ultrasound irradiation to accelerate the reaction. tandfonline.comresearchgate.net

A decarboxylative cross-coupling reaction offers another route to substituted biphenyls. orgsyn.org In this approach, an arenecarboxylic acid salt is coupled with an aryl halide using a copper-phenanthroline catalyst in the presence of a palladium co-catalyst. orgsyn.org This method allows for the in-situ generation of the carbon nucleophile. orgsyn.org

The following table outlines some strategic functional group transformations relevant to the synthesis of this compound and related compounds:

Starting Material Functional GroupTarget Functional GroupReagents and ConditionsNotesReference(s)
Aryl Halide and AmineAryl AmineCopper bronze, K₂CO₃, DMF, refluxUllmann Condensation chemspider.com
o-Chlorobenzoic acid and AnilineN-Phenylanthranilic acidCopper powder, K₂CO₃, water, ultrasound irradiationUllmann-Goldberg Reaction researchgate.net
2-Nitrobenzoic acid and 4-Bromotoluene4-Methyl-2'-nitrobiphenylPotassium hydroxide, (1,10-phenanthroline)bis(triphenylphosphine)copper(I) nitrate, Pd(acac)₂, mesitylene, 150°CDecarboxylative Cross-Coupling orgsyn.org
Primary AlcoholCarboxylic AcidNa₂Cr₂O₇, H₂O, H₂SO₄Strong Oxidation youtube.com
Carboxylic AcidAcid ChlorideSOCl₂Preparation for further reaction youtube.com

Catalytic Systems and Reaction Optimization in Synthesis

The efficiency and selectivity of the synthesis of this compound and its precursors are heavily reliant on the choice of catalytic systems and the optimization of reaction conditions.

Palladium-Catalyzed Methodologies

Palladium catalysts are extensively used in cross-coupling reactions to form the biphenyl core. The Suzuki-Miyaura coupling is a prominent example, where an aryl halide is coupled with an arylboronic acid. researchgate.netgoogle.com The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biphenyl product.

The choice of ligand is critical for the success of these reactions. Electron-rich phosphine ligands can enhance the catalytic activity and stability of the palladium catalyst. researchgate.net For instance, dicyclohexyl(2-(phenanthren-9-yl)phenyl)phosphine has been used to prepare sterically hindered biphenyls. researchgate.net The reaction conditions, such as the base, solvent, and temperature, are also optimized to maximize the yield and minimize side reactions. Common bases include potassium carbonate, sodium hydroxide, and potassium phosphate. researchgate.netgoogle.comorganic-chemistry.org Solvents like tetrahydrofuran (B95107) (THF), toluene, and dioxane are frequently employed. researchgate.netgoogle.comorgsyn.org

Palladium-catalyzed hydroxycarbonylation of aryl halides provides a direct route to aromatic carboxylic acids. organic-chemistry.org This method uses carbon monoxide as a C1 building block and can be performed under ambient conditions. organic-chemistry.org A ligand-free system using palladium(II) acetate in a solvent mixture of poly(ethylene glycol) and water has been developed for this purpose. organic-chemistry.org

A palladium-catalyzed intramolecular aza-Wacker-type reaction has also been reported for the synthesis of related heterocyclic structures, demonstrating the versatility of palladium catalysis in C-N bond formation. nih.gov

Non-Palladium Catalysis (e.g., Nickel, Iron, Cobalt)

While palladium catalysis is dominant, other transition metals like nickel, iron, and cobalt are also explored for cross-coupling reactions. Nickel catalysts, in particular, can sometimes offer advantages over palladium, especially for reactions involving sterically hindered aryl reagents. orgsyn.org Nickel catalysts can also have a broader scope with respect to the halogen leaving group of the aryl halide. orgsyn.org For instance, a nickel-catalyzed reaction using NiCl₂ and a specific ligand has been used for the synthesis of 2-bromobiphenyl. chemicalbook.com

Application of Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a valuable technique for reactions involving reactants that are soluble in immiscible phases, such as an aqueous phase and an organic phase. dalalinstitute.comslideshare.net A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant from one phase to another, thereby accelerating the reaction. dalalinstitute.comyoutube.com This method can lead to higher yields, fewer byproducts, and the elimination of the need for expensive or hazardous solvents. dalalinstitute.com In the context of synthesizing biphenyl derivatives, PTC could be applied to reactions such as the substitution of a halide with a nucleophile, where the nucleophile is in the aqueous phase and the biphenyl substrate is in the organic phase.

Considerations for Scalable Synthesis in Research Contexts

Scaling up the synthesis of this compound from laboratory to larger research quantities requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

A key aspect is the selection of a robust and practical synthetic route. For instance, a practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl, an important intermediate, has been developed using a Suzuki-Miyaura coupling reaction with optimized catalyst loading and reaction conditions. researchgate.net The use of stable and readily available starting materials is also crucial. nih.gov

Reaction conditions need to be optimized for scalability. This includes minimizing the use of hazardous reagents and solvents, controlling exotherms, and simplifying purification procedures. For example, a method for the synthesis of oxazoles directly from carboxylic acids has been developed for gram-scale production, highlighting the importance of efficient and expedient transformations. nih.gov

Furthermore, the recovery and reuse of catalysts and reagents can contribute to a more sustainable and economical process. nih.gov For example, in some syntheses, the base can be recovered and reused. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Nitrobiphenyl 2 Carboxylic Acid

Reactivity of the Nitro Group: Reduction Pathways and Products

Formation of Amino and Hydroxylamine (B1172632) Derivatives

The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis, typically proceeding through nitroso and hydroxylamine intermediates to yield the corresponding primary amine. masterorganicchemistry.comlibretexts.org For 4-Nitrobiphenyl-2-carboxylic acid, this reduction can be achieved using various reagents. Common methods include catalytic hydrogenation (e.g., using H₂ over a palladium, platinum, or nickel catalyst) or the use of dissolving metals in acidic media (e.g., tin, iron, or zinc in hydrochloric acid). masterorganicchemistry.com

Controlled-potential electroreduction at mercury cathodes has been shown to be an effective method for reducing 2-nitrobiphenyl-2'-carboxylic acid, confirming that the hydroxylamino and amino derivatives are key intermediates in its transformation. doi.org The formation of these reduced species is a critical first step for subsequent intramolecular reactions.

Table 1: Common Reagents for Nitro Group Reduction

Reduction Method Reagent(s) Product(s)
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney Ni Amino derivative
Metal/Acid Reduction Fe/HCl, Sn/HCl, Zn/HCl Amino derivative

Intramolecular Cyclization Reactions Involving Reduced Nitrogen Species

The strategic positioning of the carboxylic acid and the nitro group in this compound facilitates intramolecular cyclization reactions upon reduction of the nitro group. The initially formed amino or hydroxylamino derivative can readily attack the neighboring carboxylic acid group (or its ester), leading to the formation of new heterocyclic rings.

A key study on the electrolytic reduction of 2-nitrobiphenyl-2'-carboxylic acid demonstrated that the reduction intermediates undergo spontaneous intramolecular cyclization. doi.org This process leads predominantly to the formation of a lactam, known as phenanthridone, or a hydroxamic acid, N-hydroxyphenanthridone. doi.org The amino derivative cyclizes to form the lactam, while the hydroxylamino intermediate cyclizes to yield the hydroxamic acid. doi.org

This type of reductive cyclization is a powerful method for synthesizing polycyclic aromatic nitrogen compounds. The Cadogan reaction, which typically uses trivalent phosphorus reagents like triphenylphosphine, is another well-known method for the reductive cyclization of o-nitrobiaryls to form carbazoles. researchgate.net While this specific reaction is more common for 2-nitrobiphenyls without the carboxylic acid, it highlights the general tendency of reduced nitrobiphenyl systems to undergo cyclization. researchgate.netunimi.it

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is another principal reactive center in the molecule, participating in classic reactions such as esterification, amidation, and decarboxylation. ijesm.co.in Its acidic nature and the presence of a carbonyl group allow for a variety of nucleophilic acyl substitution reactions. ijesm.co.inijaem.net

Esterification and Amidation Studies

Like other carboxylic acids, this compound can be converted into esters and amides. Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.com Alternatively, the carboxylic acid can be activated by conversion to a more reactive derivative, such as an acyl chloride, before reaction with an alcohol.

Amidation involves the reaction of the carboxylic acid with an amine. youtube.com This reaction often requires heat or the use of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of the amide bond, as the basic amine can deprotonate the carboxylic acid, forming a less reactive carboxylate salt. youtube.com Recent advances have also described Brønsted acid-catalyzed atroposelective coupling of carboxylic acids with amines and alcohols. thieme-connect.de

Table 2: General Reactions of the Carboxylic Acid Moiety

Reaction Reactant(s) Catalyst/Conditions Product
Fischer Esterification Alcohol (R'-OH) Acid (e.g., H₂SO₄), Heat Ester
Amidation Amine (R'-NH₂) Heat or Coupling Agent (e.g., DCC) Amide

An example of a related reaction is the controlled-potential electroreduction of the ethyl ester of 2-nitrobiphenyl-2'-carboxylic acid, which also undergoes intramolecular cyclization. doi.org

Decarboxylative Processes

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction of carboxylic acids. While this process occurs spontaneously upon heating for certain structures like β-keto acids, the decarboxylation of simple aromatic carboxylic acids is typically more challenging and requires specific conditions. masterorganicchemistry.com

Recent methodologies have explored decarboxylative cross-coupling reactions as a powerful synthetic tool. chemrevlett.com For instance, protocols for the decarboxylative C-N coupling of carboxylic acids with nitroarenes have been developed, suggesting a potential pathway for modifying this compound, although this would involve an intermolecular reaction. nih.gov These reactions often proceed through radical mechanisms under photoredox or metal-catalyzed conditions. nih.govnih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl (B1667301) Core

The biphenyl core of this compound has two distinct aromatic rings whose reactivity towards substitution is governed by the attached functional groups.

For electrophilic aromatic substitution (EAS) , the reactivity of each ring is influenced by the directing effects of its substituents.

Ring A (with -COOH): The carboxylic acid group is an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position. The phenyl group attached at C-2 is an activating, ortho, para-director. The interplay of these effects would make substitution on this ring complex.

Ring B (with -NO₂): The nitro group is a powerful electron-withdrawing and deactivating group, also directing incoming electrophiles to the meta position (relative to the nitro group). youtube.comscranton.edu

For nucleophilic aromatic substitution (NAS) , the presence of a strong electron-withdrawing group, such as the nitro group, is crucial. masterorganicchemistry.com This group strongly activates the aromatic ring to which it is attached (Ring B) for nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. masterorganicchemistry.comyoutube.com Therefore, a suitable leaving group on Ring B at the C-1' or C-3' position would be susceptible to substitution by a nucleophile. The carboxylic acid on the other ring (Ring A) does not significantly facilitate NAS on that ring.

Table 3: Directing Effects of Substituents on Aromatic Substitution

Substituent Ring Type of Substitution Effect on Reactivity Directing Influence
-COOH A Electrophilic Deactivating meta
Phenyl Group A Electrophilic Activating ortho, para
-NO₂ B Electrophilic Strongly Deactivating meta

Oxidative Transformations and Pathways

The oxidative potential of this compound and its analogs, 2-arylbenzoic acids, has been a subject of significant research, leading to the development of novel methods for synthesizing valuable chemical compounds. A notable transformation is the dehydrogenative lactonization, which results in the formation of benzocoumarins.

Recent advancements have demonstrated that the oxidative cyclization of 2-arylbenzoic acids can be achieved under metal-free conditions using visible-light photoredox catalysis. researchgate.netacs.org This approach is considered environmentally benign and provides an economical route to various substituted benzocoumarins. acs.org The reaction typically employs a photocatalyst, such as [Acr+–Mes], in combination with a terminal oxidant like ammonium (B1175870) persulfate ((NH4)2S2O8). acs.org

The mechanism for this transformation is proposed to proceed through a homolytic aromatic substitution pathway. researchgate.net In this process, the photocatalyst, upon excitation by visible light, facilitates the generation of a carboxyl radical from the 2-arylbenzoic acid. This radical then undergoes an intramolecular cyclization onto the adjacent aromatic ring, followed by an oxidative aromatization step to yield the final benzocoumarin product.

Furthermore, photoelectrochemical methods have been developed for the dehydrogenative cyclization of 2-arylbenzoic acids. rsc.org These methods utilize a photoelectrochemical cell (PEC) and can proceed at room temperature without the need for external oxidants or metal catalysts, with hydrogen gas being the only byproduct. rsc.org

Manganese-catalyzed C-H bond lactonization presents another oxidative pathway. While not specific to this compound, the methodology using Mn complexes to mediate the oxidation of carboxylic acids to form γ-lactones provides a relevant framework for potential transformations. nih.gov This process involves the generation of a high-valent metal-oxo species that can perform C-H hydroxylation. nih.gov

Below is a table summarizing various oxidative cyclization methods for 2-arylbenzoic acids:

Catalyst/Reagent SystemConditionsProduct TypeReference
[Acr+–Mes] / (NH4)2S2O8Visible Light, Room Temp.Benzocoumarins acs.org
Photoelectrochemical CellBlue LED, Room Temp.Benzolactones rsc.org
Mn(TIPS-pdp) / H2O2CH3CNγ-Lactones nih.gov

Intramolecular Reactions and Rearrangements

The bifunctional nature of this compound, possessing both a carboxylic acid and a nitro group on a flexible biphenyl scaffold, allows for a variety of intramolecular reactions and rearrangements, leading to the formation of unique heterocyclic systems.

The intramolecular cyclization of this compound is a key pathway to the synthesis of 7-nitro-3,4-benzocoumarin. This transformation is a specific example of the broader class of lactonization reactions of 2-biphenylcarboxylic acids. wikipedia.org The formation of the lactone ring is driven by the proximity of the carboxylic acid group to the second aromatic ring.

The synthesis of nitro-substituted coumarins can also be achieved through the nitration of pre-formed coumarin (B35378) rings. For instance, the nitration of 7-hydroxy-4-methyl coumarin can yield different nitro isomers depending on the reaction conditions. chemmethod.comscispace.com This highlights that the nitro group can be introduced either before or after the formation of the coumarin core.

The general principle of lactonization involves the intramolecular esterification of a hydroxycarboxylic acid. wikipedia.org In the case of 2-biphenylcarboxylic acids, an oxidative step is required to facilitate the cyclization, as discussed in the previous section.

The mechanism of the intramolecular cyclization of 2-arylbenzoic acids to form benzocoumarins has been a subject of detailed investigation. As mentioned, under photocatalytic conditions, the reaction likely proceeds via a homolytic aromatic substitution involving a carboxyl radical. researchgate.net

Another relevant mechanistic pathway for intramolecular cyclization, particularly for derivatives where the nitro group is reduced to an amine, is the Pschorr cyclization. This reaction involves the intramolecular substitution of an aromatic ring by an aryl radical generated from the decomposition of a diazonium salt. While not a direct reaction of this compound, it represents a plausible rearrangement pathway for its derivatives.

In the context of other related rearrangements, studies on the direct oxidative cyclization of 3-arylpropionic acids to 3,4-dihydrocoumarins have provided insights into the migratory aptitude of groups in spirolactonic intermediates, suggesting that 1,2-alkyl shifts are favored over 1,2-carboxylic shifts. nih.gov

Advanced Structural Characterization and Spectroscopic Investigations

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography offers a definitive view of the three-dimensional arrangement of atoms in the solid state of 4-Nitrobiphenyl-2-carboxylic acid and its derivatives, unveiling key structural features.

The crystal structures of biphenyl (B1667301) derivatives are stabilized by a network of intermolecular interactions. In the case of dimethyl 2-nitrobiphenyl-4,4′-dicarboxylate, weak C—H⋯O interactions are the primary forces connecting the molecules into a three-dimensional network. nih.govresearchgate.net The study of various co-crystals involving halogenated benzoic acids has demonstrated the significant role of both hydrogen and halogen bonds in directing the assembly of molecules. nih.gov For example, interactions such as O–H⋯N and N–H⋯O hydrogen bonds, as well as I⋯N and Br⋯N halogen bonds, are instrumental in forming extended one- and two-dimensional architectures. nih.gov These non-covalent interactions are fundamental to the field of crystal engineering, allowing for the predictable construction of complex molecular solids. nih.gov

The arrangement of molecules in the crystal lattice, or crystal packing, gives rise to supramolecular assemblies with distinct properties. The combination of different non-covalent interactions, such as hydrogen and halogen bonds, allows for the creation of extended molecular networks with predictable connectivity. nih.gov The study of coordination polymers has also highlighted how metal ions and organic linkers, such as derivatives of biphenyl dicarboxylic acid, can self-assemble into intricate and potentially functional structures. researchgate.net The resulting supramolecular architectures can range from simple dimers to complex three-dimensional frameworks, often stabilized by a combination of strong and weak intermolecular forces. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing detailed information about the chemical environment of each atom.

The ¹H and ¹³C NMR spectra of nitrobiphenyl derivatives provide valuable insights into their molecular structure. For instance, in the ¹H NMR spectrum of 4-nitrobiphenyl, the aromatic protons appear as a multiplet in the range of 7.43-7.52 ppm and as doublets at 7.63, 7.74, and 8.30 ppm. rsc.org The acidic proton of a carboxylic acid group is typically highly deshielded and appears as a broad singlet in the 10-12 ppm region. libretexts.org

The ¹³C NMR spectrum of a related compound, 4'-fluoro-2-nitro-1,1'-biphenyl, shows a series of signals corresponding to the aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitro group and the fluorine atom. rsc.org The carbonyl carbon of a carboxylic acid typically resonates in the range of 160-180 ppm. oregonstate.edu

Detailed spectral data for related compounds are available and aid in the assignment of peaks for this compound.

Table 1: Representative ¹H NMR Data for Nitrobiphenyl Derivatives

CompoundSolventChemical Shifts (ppm) and Multiplicity
4-Nitrobiphenyl rsc.orgCDCl₃8.30 (d, J = 8.8 Hz, 2H, Ar-H), 7.74 (d, J = 8.8 Hz, 2H, Ar-H), 7.63 (d, J = 8.4 Hz, 2H, Ar-H), 7.52-7.43 (m, 3H, Ar-H)
4'-Fluoro-2-nitro-1,1'-biphenyl rsc.orgCDCl₃7.85 – 7.82 (m, 1 H, Ar), 7.60 – 7.57 (m, 1 H, Ar), 7.48 (t, J = 4.0 Hz, 1 H, Ar), 7.40 – 7.38 (m, 1 H, Ar), 7.28 – 7.25 (m, 2 H, Ar), 7.12 – 7.07 (m, 2 H, Ar)

Table 2: Representative ¹³C NMR Data for Nitrobiphenyl Derivatives

CompoundSolventChemical Shifts (ppm)
4'-Fluoro-2-nitro-1,1'-biphenyl rsc.orgCDCl₃163.3, 161.7, 149.0, 135.0, 133.2, 132.3, 131.8, 129.5, 128.2, 124.0, 115.5
3',4',5'-Trimethoxy-2-nitro-1,1'-biphenyl rsc.orgCDCl₃153.1, 149.2, 137.7, 135.8, 132.6, 131.9, 131.5, 128.0, 123.6, 104.8, 60.7, 55.9

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. COSY experiments reveal correlations between coupled protons, helping to trace the connectivity of the carbon skeleton. nih.gov While specific 2D NMR data for this compound is not detailed in the provided context, the application of such techniques is a standard and essential part of the structural elucidation process for novel or complex organic compounds. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

For this compound, the spectra are dominated by features arising from the carboxylic acid, the nitro group, and the aromatic biphenyl core.

Carboxylic Acid Group: The most prominent feature in the IR spectrum is a very broad absorption band typically observed between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The carbonyl (C=O) stretch gives rise to an intense absorption, generally in the region of 1710-1760 cm⁻¹. libretexts.org Its exact position can be influenced by conjugation with the aromatic ring, which tends to lower the frequency. libretexts.org

Nitro Group: The aromatic nitro group (-NO₂) is characterized by two strong stretching vibrations in the IR spectrum: an asymmetric stretch usually found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. These bands are often very intense and are reliable indicators of the presence of the nitro functionality.

Biphenyl System: The aromatic rings exhibit several characteristic vibrations. C-H stretching vibrations appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which can give information about the substitution pattern, are typically found between 650 and 900 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric nitro stretch and the aromatic ring vibrations, particularly the ring-breathing modes, often produce strong and sharp signals, aiding in a complete vibrational assignment.

Table 1: Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
O-H Stretch Carboxylic Acid 2500 - 3300 Broad, Strong
Aromatic C-H Stretch Biphenyl Rings 3000 - 3100 Medium
C=O Stretch Carboxylic Acid 1710 - 1760 Strong
Asymmetric NO₂ Stretch Nitro Group 1500 - 1570 Very Strong
Aromatic C=C Stretch Biphenyl Rings 1400 - 1600 Medium to Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental composition from its exact mass.

The molecular formula for this compound is C₁₃H₉NO₄. chemicalbook.comscbt.com HRMS analysis would involve comparing the experimentally measured exact mass of the molecular ion (or a common adduct like [M+H]⁺ or [M-H]⁻) to the theoretically calculated mass. A match within a narrow tolerance (e.g., < 5 ppm) provides unequivocal evidence of the compound's identity and elemental composition, thereby confirming its purity by ruling out impurities with different formulas.

Table 2: Theoretical HRMS Data for this compound

Ion Species Molecular Formula Calculated Exact Mass (Da)
[M] C₁₃H₉NO₄ 243.0532
[M+H]⁺ C₁₃H₁₀NO₄⁺ 244.0604
[M-H]⁻ C₁₃H₈NO₄⁻ 242.0459

Thermal Analysis Techniques in Phase Behavior Research

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing its phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly effective for identifying thermal transitions such as melting, crystallization, and solid-solid phase transitions.

For this compound, a crystalline solid, the most significant event observed in a DSC thermogram would be its melting point. Published data indicate a melting point in the range of 223-230 °C. chemicalbook.comhoffmanchemicals.com In a DSC experiment, this would be observed as a sharp endothermic peak, where the peak maximum corresponds to the melting temperature. The enthalpy of fusion (ΔHfus), calculated from the area of the peak, provides the energy required to melt the substance. The sharpness and symmetry of the melting peak are also qualitative indicators of the compound's purity; impurities typically cause the peak to broaden and shift to a lower temperature.

Thermogravimetric Analysis (TGA) monitors the change in mass of a substance as it is heated over time. This analysis provides critical information about the thermal stability of a compound and the temperature at which it begins to decompose.

A TGA curve for this compound would be expected to show a stable baseline with no significant mass loss from room temperature up to its melting point. At temperatures significantly above the melting point, the compound will begin to decompose. This decomposition would be visible on the TGA thermogram as a distinct step-wise or multi-step loss of mass. The onset temperature of this mass loss is a key parameter defining the upper limit of the compound's thermal stability. The presence of a nitro group can sometimes lead to energetic decomposition events. The final residual mass at the end of the experiment indicates the amount of non-volatile residue formed.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the nuances of molecular structure and electronic characteristics.

Conformational Analysis and Geometry Optimization

The three-dimensional arrangement of atoms in 4-Nitrobiphenyl-2-carboxylic acid is significantly influenced by the rotational freedom around the bond connecting the two phenyl rings. Conformational analysis through DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, reveals that the molecule is not planar. researchgate.net The steric hindrance between the carboxylic acid group at the 2-position and the adjacent phenyl ring forces a twisted conformation. This non-planar structure is a key determinant of its chemical and physical properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier molecular orbital (HOMO-LUMO) analysis is crucial for understanding the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The HOMO is associated with the ability to donate an electron, while the LUMO is related to the ability to accept an electron. thaiscience.info For molecules with similar structures, the HOMO is often localized on the biphenyl (B1667301) system, while the LUMO is concentrated on the nitrophenyl ring. uaeu.ac.ae The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com A smaller gap suggests higher reactivity. For a related compound, 4-(tert-butyl)-4-nitro-1,1-biphenyl, the HOMO-LUMO energy gap was calculated to be 3.97 eV, indicating a reactive and soft molecule. eurjchem.com

PropertyDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron; associated with electrophilic attack susceptibility. thaiscience.info
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron; associated with nucleophilic attack susceptibility. thaiscience.info
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

Charge Distribution Analysis (e.g., Mulliken Charge, Molecular Electrostatic Potential)

Charge distribution analysis provides a detailed picture of the electronic landscape of the molecule. Methods like Mulliken population analysis are used to calculate the partial atomic charges on each atom. google.comresearchgate.net This information helps in understanding the electrostatic interactions and reactivity of different parts of the molecule. The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. tandfonline.com For similar aromatic carboxylic acids, the oxygen atoms of the carboxylic group typically exhibit a significant negative charge, making them susceptible to electrophilic attack. chemrxiv.org

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis, performed using DFT methods, is a powerful technique for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and comparing them with experimental data, specific vibrational modes can be assigned to the corresponding spectral bands. researchgate.netresearchgate.net For carboxylic acids, the stretching frequency of the carbonyl group (C=O) is a particularly important diagnostic tool. nih.gov Computational studies on similar biphenyl carboxylic acids have shown a good correlation between theoretical and experimental vibrational frequencies. researchgate.net

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms at the molecular level. By modeling the potential energy surface of a reaction, researchers can identify transition states, which are the high-energy intermediates that connect reactants and products. youtube.com This provides valuable information about the feasibility and kinetics of a reaction. For carboxylic acids, theoretical studies can elucidate the mechanisms of reactions such as esterification and amidation. youtube.com These investigations are crucial for optimizing reaction conditions and designing new synthetic pathways.

Molecular Dynamics Simulations for Dynamic Behavior and Aggregation

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. nih.govuark.edu By simulating the motions of atoms and molecules over time, MD can provide insights into the dynamic processes such as conformational changes, solvent effects, and molecular aggregation. For this compound, MD simulations could be used to study its behavior in solution, including how it interacts with solvent molecules and how it might form dimers or larger aggregates through intermolecular interactions like hydrogen bonding. nih.gov

Studies on Excited States and Photophysical Behavior of Related Chromophores

The photophysical properties of chromophores containing the nitrobiphenyl or nitrophenyl moiety are of significant interest due to the influence of the nitro group on electronic transitions and excited-state dynamics. Research on related structures provides insight into the potential behavior of this compound.

Studies on compounds such as 4'-nitro-1,1'-biphenyl-4-carboxylate, an isomer of the title compound, have been conducted to understand the interplay between metal-to-ligand charge transfer (MLCT) states and the ligand's electronic structure. nih.gov When attached to dimolybdenum (Mo₂) units, the photophysical properties reveal complex ground- and excited-state coupling. nih.gov Investigations using UV-Vis and steady-state emission spectroscopy, alongside transient absorption spectroscopy, have shown that the degree of conjugation between the metal center's delta orbitals (Mo₂δ) and the ligand's π* system changes upon photoexcitation. nih.gov For instance, in a comparative study, 4-nitrobenzoate (B1230335) showed stronger ground-state electronic coupling with the Mo₂ center than 4'-nitro-1,1'-biphenyl-4-carboxylate. However, this order was reversed in the photoexcited S1(¹)MLCT state, indicating a significant rearrangement of electronic density upon absorbing light. nih.gov

The photochemistry of nitrophenols, which share the nitro-aromatic system, has also been explored. Ultrafast transient absorption spectroscopy on 4-nitrocatechol (B145892) revealed that upon photoexcitation, the molecule undergoes rapid excited-state proton transfer (ESPT) to the solvent on a picosecond timescale. uci.edu This ESPT pathway is highly efficient and competes with other relaxation channels, such as intersystem crossing to the triplet state. Consequently, the population of triplet states, which are often implicated in photochemical degradation, is significantly diminished. uci.edu This suggests that the primary photochemical reaction for such molecules in protic solvents may be driven by their enhanced acidity in the excited state. uci.edu

The influence of the nitrophenyl group is also evident in more complex dye systems. When a 4-nitrophenyl group is attached to a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core, it significantly impacts the fluorescence properties. nih.gov While absorption and emission wavelengths are only slightly affected, the substitution leads to lower fluorescence quantum yields and shorter fluorescence lifetimes compared to the unsubstituted dye. nih.gov Notably, the fluorescence quantum yield of the 4-nitrophenyl substituted BODIPY was found to be approximately 30 times higher in nonpolar hexane (B92381) than in more polar solvents, highlighting its potential use in fluorescent sensing applications. nih.gov

Table 1: Spectroscopic and Photophysical Data for Related Chromophores

Compound/SystemExperimental TechniqueKey FindingReference
trans-Mo₂(T(i)PB)₂(4'-nitro-1,1'-biphenylcarboxylate)₂UV-Vis, Emission, Transient Absorption SpectroscopyWeaker ground-state coupling but stronger excited-state coupling of Mo₂δ and ligand π* systems compared to the 4-nitrobenzoate analogue. nih.gov
4-NitrocatecholUltrafast Transient Absorption SpectroscopyEfficient excited-state proton transfer (ESPT) occurs on a picosecond timescale, minimizing the population of triplet states. uci.edu
4-Nitrophenyl substituted BODIPYAbsorption, Emission, Fluorescence Quantum YieldsSubstitution leads to lower fluorescence quantum yields; the yield is 30x higher in hexane. nih.gov
α-(N-biphenyl)-substituted 2,2′-bipyridinesFluorescence SpectroscopyFluorescence is quenched in the presence of nitroaromatic compounds via photoinduced electron transfer (PET). mdpi.com

Molecular Docking and Interaction Modeling for Derivative Research

Molecular docking and interaction modeling are powerful computational tools used to predict the binding orientation and affinity of a molecule to a biological target, guiding the design of new therapeutic agents. For derivatives of carboxylic acids like this compound, these techniques are crucial for identifying potential biological activities and understanding structure-activity relationships.

Research on derivatives of indole-2-carboxylic acid and quinolone-2-carboxylic acid demonstrates a common strategy where the carboxylic acid moiety is a key pharmacophore that interacts with the active sites of enzymes. researchgate.netnih.gov For example, molecular docking studies on novel 5-bromoindole-2-carboxylic acid derivatives identified compounds with strong binding energies to the EGFR tyrosine kinase domain, a key target in cancer therapy. nih.gov These in silico analyses successfully predicted the potential of these compounds as anti-proliferative agents, which was later confirmed by in vitro assays. The docking models revealed specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Similarly, docking studies of 4-quinolone-2-carboxylic acid derivatives have been used to investigate their potential as antimicrobial agents by targeting bacterial enzymes like DNA gyrase. researchgate.net The crucial feature of these structures is often the carboxylic acid group, which facilitates critical interactions within the enzyme's active site. researchgate.net Computational analysis extends to predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics for synthesis and further testing. researchgate.net

Interaction modeling is also used to understand the fundamental non-covalent forces that govern molecular recognition and crystal packing. Quantum calculations have been employed to assess the strength of interactions between nitro groups and phenyl rings, which are present in this compound. nih.gov These studies, using methods like Hartree-Fock and Møller-Plesset perturbation theory, quantify the attractive forces that influence the solid-state structure of nitro-aromatic compounds. nih.gov Understanding these nitro-phenyl interactions is important for predicting crystal polymorphism, which can impact the physical properties and bioavailability of a drug substance. nih.gov

Table 2: Application of Molecular Docking in Derivative Research

Derivative ClassBiological Target/ApplicationKey Finding from Docking/ModelingReference
5-Bromoindole-2-carboxylic acid derivativesEGFR Tyrosine Kinase (Anti-cancer)Identified derivatives with strong binding energies, predicting potent inhibitory activity. nih.gov
4-Quinolone-2-carboxylic acid derivativesBacterial Topoisomerases (Antimicrobial)The C-3 carboxylic acid was shown to be crucial for interaction with enzyme active sites. researchgate.net
1-Benzothiophene-2-carboxylic acidAnti-inflammatoryHirshfeld surface analysis demonstrated various non-covalent interactions responsible for molecular stability. nih.gov
Picryl bromideCrystal EngineeringQuantum calculations assessed the strength of nitro-phenyl interactions controlling crystal formation. nih.gov

Derivatives and Analogues of 4 Nitrobiphenyl 2 Carboxylic Acid: Synthesis and Structure Activity Relationships

Synthesis of Related Biphenyl (B1667301) Carboxylic Acids with Varied Substituents

The synthesis of biphenyl carboxylic acids is a well-established area of organic chemistry, with numerous methods available for creating the core biphenyl structure and introducing a wide array of functional groups.

The relative positions of the nitro and carboxylic acid groups on the biphenyl skeleton significantly influence the molecule's properties. The synthesis of these positional isomers can be achieved through various strategic routes. For instance, the Doebner reaction, which involves reacting an aniline, an aldehyde (like 2-nitrobenzaldehyde), and pyruvic acid, can be used to generate specific quinoline-4-carboxylic acid structures which can be further modified. mdpi.com A common and versatile method for creating the biphenyl linkage is the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.com This palladium-catalyzed reaction couples a boronic acid with a halide, allowing for the precise connection of two substituted phenyl rings. For example, a nitrophenyl boronic acid can be coupled with a bromobenzoic acid ester, followed by hydrolysis to yield the desired nitrobiphenyl carboxylic acid isomer. The choice of starting materials dictates the final positions of the functional groups. Studies have shown that acids with an ortho-COOH group, such as 2-biphenylcarboxylic acid, are comparatively less stable than their meta or para isomers. nih.gov

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) groups, increase the acidity of the carboxylic acid. vedantu.comquora.com They do this by stabilizing the resulting carboxylate anion through an inductive effect, pulling electron density away from the carboxylate. quora.com The strength of this effect depends on the power of the EWG and its proximity to the carboxylic acid group. vedantu.comquora.com

Electron-donating groups (EDGs) , such as alkoxy (-OR) or alkyl (-R) groups, have the opposite effect, generally decreasing the acidity of the carboxylic acid. However, in the context of materials science, particularly liquid crystals, these groups are crucial for influencing molecular packing and phase behavior. nih.govmdpi.com

The Suzuki-Miyaura coupling is highly effective for this purpose, as it tolerates a wide variety of functional groups on the boronic acid and halide coupling partners. ajgreenchem.com This allows for the synthesis of a large library of biphenyl carboxylic acids with different electronic properties, which is essential for studying structure-activity relationships. ajgreenchem.comresearchgate.net

Substituent TypeExample GroupGeneral Effect on AcidityCommon Synthetic Method
Electron-Withdrawing-NO₂ (Nitro)IncreasesNitration, Suzuki Coupling
Electron-Withdrawing-CN (Cyano)IncreasesSuzuki Coupling, Sandmeyer Reaction
Electron-Donating-OCH₃ (Methoxy)DecreasesSuzuki Coupling, Williamson Ether Synthesis
Electron-Donating-CH₃ (Methyl)DecreasesSuzuki Coupling

A particularly interesting class of derivatives is the 4′-n-alkoxy-3′-nitrobiphenyl-4-carboxylic acids, often denoted as the ANBC-n series, where 'n' represents the number of carbon atoms in the alkoxy chain. These calamitic (rod-like) molecules are synthesized to study the effect of a long, flexible chain on the self-assembly and liquid crystalline properties of the rigid biphenyl core. researchgate.net

The synthesis typically involves coupling a 4-alkoxy-3-nitrophenyl boronic acid with a 4-halobenzoic acid derivative. The long alkoxy chain is usually introduced onto a phenol (B47542) precursor via Williamson ether synthesis prior to the Suzuki coupling. The presence of the long alkyl chain, combined with the specific positioning of the nitro and carboxylic acid groups, promotes the formation of complex, highly ordered liquid crystal phases. nih.govresearchgate.net The variation in chain length (n) allows for fine-tuning of the intermolecular interactions, which directly impacts the stability and temperature range of the observed mesophases. nih.gov

Comparative Structural and Conformational Studies of Analogues

The three-dimensional structure of biphenyl derivatives is dominated by the dihedral angle between the two phenyl rings. This angle is a result of the balance between the stabilizing effect of π-conjugation (which favors a planar conformation) and the destabilizing steric hindrance between substituents, particularly those at the ortho positions.

In unsubstituted biphenyl, the dihedral angle is approximately 44°. For derivatives like 4-nitrobiphenyl-2-carboxylic acid, the presence of the carboxylic acid group at the ortho position (position 2) creates significant steric repulsion with the hydrogens on the adjacent ring. This forces a large dihedral angle, disrupting the conjugation between the rings. Theoretical and experimental studies on related ortho-substituted biphenyls confirm that they are significantly less stable than their meta or para counterparts due to this steric strain. nih.gov

The conformation of these molecules is crucial for their self-assembly. For example, the bent-core or "banana" shape of some biphenyl derivatives, which can arise from specific substitution patterns, can lead to the formation of unique liquid crystal phases not seen in purely linear molecules. arxiv.org The interplay between molecular shape, substituent polarity, and flexible chain length dictates how the molecules pack together in the solid and liquid crystalline states.

Investigation of Liquid Crystalline Phases and Phase Transitions in Derivatives

Many derivatives of biphenyl carboxylic acid, especially those with long alkyl or alkoxy chains, exhibit thermotropic liquid crystalline behavior, meaning they form ordered yet fluid phases (mesophases) upon heating. mdpi.commdpi.com These materials transition from a crystalline solid to a liquid crystal phase and then to an isotropic liquid at specific temperatures. mdpi.com The type of mesophase—such as nematic, smectic, or the rarer cubic phases—is determined by the molecule's structure. nih.govxiengineering.com For instance, increasing the length of a terminal alkoxy chain can enhance intermolecular forces, favoring the formation of more ordered smectic phases over nematic phases. nih.gov

Among the most complex and fascinating liquid crystal phases are the thermotropic bicontinuous cubic phases. Unlike the more common layered (smectic) or orientationally ordered (nematic) phases, cubic phases feature a three-dimensional periodic structure. researchgate.net These phases are rare for calamitic (rod-like) molecules.

The ANBC-n series, specifically 4′-n-alkoxy-3′-nitrobiphenyl-4-carboxylic acids, are notable for forming such phases. researchgate.net Two specific space groups for these cubic phases have been identified:

Ia3d (Gyroid) Cubic Phase : This phase is characterized by a complex, intertwined network of bicontinuous domains. nih.govresearchgate.net It is one of three primary types of bicontinuous cubic phases observed in lipid-water systems and has also been identified in thermotropic systems like the ANBC-n series. researchgate.netnih.gov

Im3m (Primitive) Cubic Phase : This is another type of body-centered cubic lattice structure. nih.govnih.gov The formation of the Im3m phase is often induced by specific molecular structures or additives that modify the curvature of the self-assembled interfaces. nih.govijstr.org

For the ANBC-n series with the nitro group (X=NO₂), a transition from a smectic C (SmC) phase to an Ia3d cubic phase has been observed. The phase diagrams for these compounds show that the cubic phases typically exist over a specific range of alkyl chain lengths and temperatures. researchgate.net The formation of these intricate cubic structures is driven by the specific molecular geometry and intermolecular interactions, including hydrogen bonding of the carboxylic acid groups and the micro-segregation of the rigid aromatic cores from the flexible aliphatic chains.

Phase TypeAbbreviationSpace GroupStructural Description
Gyroid CubicCub (Ia3d)Ia3dIntertwined bicontinuous network structure. nih.govresearchgate.net
Primitive CubicCub (Im3m)Im3mBody-centered cubic lattice structure. nih.govnih.gov
Double Diamond CubicCub (Pn3m)Pn3mDouble-diamond lattice structure. nih.govnih.gov
Smectic CSmCN/ATilted layered structure. nih.gov

Smectic Phases (SmA, SmC, SmD) and Inter-phase Transitions

The liquid crystalline behavior of derivatives of this compound is characterized by the formation of various smectic phases. Smectic phases are distinguished by their layered structure, with molecules organized into well-defined planes. wikipedia.org The orientation of the molecules relative to these layers defines the specific type of smectic phase.

In the Smectic A (SmA) phase, the molecules are aligned perpendicular to the layer planes, and there is no long-range positional order within the layers themselves. duke.eduresearchgate.net This phase is optically uniaxial. As the temperature is lowered, some derivatives may transition into a Smectic C (SmC) phase. In the SmC phase, the molecules are tilted at a constant angle with respect to the layer normal. wikipedia.orgduke.edu This tilt makes the phase optically biaxial. If the constituent molecules are chiral, a Smectic C* (SmC*) phase can form, where the direction of the molecular tilt rotates in a helical fashion from one layer to the next. duke.edu

A notable example is 4'-n-docosyloxy-3'-nitrobiphenyl-4-carboxylic acid (ANBC-22), a derivative that exhibits a transition from a Smectic C (SmC) phase to a cubic (Cub) phase upon heating. nih.govacs.org The SmC phase in these types of compounds is a one-dimensionally ordered phase. acs.org The transition to more ordered phases, like the three-dimensionally ordered cubic phases, involves significant structural reorganization. acs.orgnzdr.ru Studies on other biphenyl derivatives, such as cholesteryl 4'-alkyloxybiphenyl-4-carboxylates, have shown the presence of Smectic A phases, identified by their characteristic fan-shaped textures under a polarizing optical microscope. sciforum.net

Inter-phase transitions, such as the SmC to SmA transition, are of significant interest. In some systems, this transition can be described by mean-field theory. aps.org The transition from a SmC to a cubic phase, as observed in ANBC-22, is a complex process that can be influenced by nucleation and growth mechanisms. nih.gov The coexistence of different phases, for instance, SmA and SmC domains, can occur in the presence of random disorder, such as that introduced by an aerosil gel network. arxiv.org

While SmA and SmC phases are commonly observed for derivatives of biphenyl carboxylic acids, the Smectic D (SmD) phase is a less common, optically isotropic cubic phase. The research on derivatives of this compound has more prominently featured transitions to other cubic phases, such as the Im3m and Ia3d types, rather than a distinct SmD phase. acs.orgdocumentsdelivered.com

Influence of Molecular Structure and External Stimuli on Mesophase Formation and Stability

The formation and stability of mesophases in derivatives of this compound are highly dependent on their molecular structure and can be manipulated by external stimuli.

Molecular Structure: The architecture of the molecule plays a critical role in determining the type of liquid crystal phase and the temperature range over which it is stable. Key structural features include the rigid core, the length and nature of flexible terminal chains, and the presence of polar groups.

Core Structure: The biphenyl core is a fundamental component that provides the necessary rigidity for mesophase formation. Modifications to this core, such as the introduction of a nitro group, influence the molecule's polarity and packing behavior.

Terminal Chains: The length of the alkyl or alkoxy chains attached to the biphenyl core significantly affects the mesomorphic properties. For instance, in a series of cholesteryl 4'-alkyloxybiphenyl-4-carboxylates, increasing the length of the alkoxy chain leads to a decrease in the clearing temperatures, which is attributed to the dilution of the rigid core structure. sciforum.net Similarly, for smectic behavior to be observed in certain dimer systems, the length of the terminal chains often needs to be greater than half the length of the spacer. mdpi.com

Terminal Groups: The incorporation of bulky or cyclic terminal groups can enhance the stability of the mesophase. whiterose.ac.uk Appending a large cyclic unit at the end of a short spacer can promote the formation of lamellar smectic phases even with short terminal chains. whiterose.ac.ukrsc.org These bulky groups can increase the layer spacing by suppressing the interpenetration of terminal chains into adjacent layers. whiterose.ac.ukrsc.org

External Stimuli: The properties of liquid crystal phases can be tuned by applying external fields, such as electric or magnetic fields, and by varying the temperature. nih.govuu.nl

Temperature: Temperature is a primary factor that induces phase transitions in liquid crystals. researchgate.net Increasing the temperature generally leads to transitions from more ordered phases (like smectic) to less ordered phases (like nematic or isotropic liquid). calpoly.edu For example, 4'-n-docosyloxy-3'-nitrobiphenyl-4-carboxylic acid (ANBC-22) shows a phase sequence of Smectic C → Im3m-Cubic → Ia3d-Cubic → Isotropic liquid as the temperature increases. acs.org

Electric Fields: An alternating current (AC) electric field can induce phase transitions. In the case of ANBC-22, an electric field can promote the nucleation and growth of the cubic phase from the Smectic C phase, even at temperatures below the zero-field transition temperature. nih.govresearchgate.net This field-induced transition can lead to changes in the material's mechanical properties, such as an increase in the shear storage modulus. researchgate.net

Confinement and Disorder: Introducing quenched random disorder, for example by dispersing aerosil nanoparticles, can significantly alter phase transition behavior. aps.orgarxiv.org Such disorder can disrupt long-range order and lead to the coexistence of different phases over a broader temperature range. arxiv.org

Biological Activity Research of Derivatives (Focused on Molecular Mechanisms and Chemical Structure)

Antimicrobial Properties of Biphenyl Carboxylic Acid Analogues

Analogues of biphenyl carboxylic acid have demonstrated notable antimicrobial properties, with their efficacy being closely linked to their chemical structure. Research has explored the activity of these compounds against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.

Derivatives such as biphenyl-4-carboxylic acid hydrazide-hydrazones and biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl-amides have been synthesized and evaluated for their in vitro antimicrobial activity. sphinxsai.comresearchgate.netresearchgate.net These compounds have shown promising results against strains like Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Bacillus subtilis, and Staphylococcus aureus (Gram-positive), and the fungi Candida albicans and Aspergillus niger. sphinxsai.comresearchgate.net

The mechanism of action for biphenyl compounds can involve the disruption of cell walls or membranes, and the inhibition of protein and nucleic acid synthesis. researchgate.net The introduction of specific functional groups is crucial for the bioactivity of the biphenyl scaffold. researchgate.net For instance, studies on biphenyl and dibenzofuran (B1670420) derivatives have shown that a strong electron-withdrawing group on one of the phenyl rings and hydroxyl groups on the other are beneficial for their antibacterial activities. nih.gov

In a study of biphenyl-4-carboxylic acid esters, several derivatives exhibited good to moderate antifungal activity against Candida species. jocpr.com The presence of a heteroatom or bulky groups near the ester functional group was found to be important for bioactivity. jocpr.com For example, decanoyl 4-biphenyl carboxylate showed strong bioactivity against all tested Candida strains. jocpr.com

The following table summarizes the minimum inhibitory concentration (MIC) of selected biphenyl-4-carboxylic acid hydrazide-hydrazone derivatives against various microbial strains.

Table 1: In Vitro Antimicrobial Activity (MIC μg/mL) of Biphenyl-4-Carboxylic Acid Hydrazide-Hydrazone Derivatives

Compound R E. coli P. aeruginosa B. subtilis S. aureus C. albicans A. niger
2a H 12.5 25 12.5 6.25 25 25
2b 4-Cl 6.25 12.5 6.25 3.12 12.5 12.5
2c 4-Br 6.25 12.5 3.12 3.12 12.5 12.5
2d 4-F 12.5 25 6.25 6.25 25 25
2e 4-NO₂ 3.12 6.25 3.12 1.56 6.25 6.25
2f 4-OH 25 50 12.5 12.5 50 50
2g 4-OCH₃ 50 100 25 25 100 100

Data sourced from research on biphenyl-4-carboxylic acid hydrazide-hydrazones. researchgate.net

Enzyme Inhibition Studies with Related Compounds

Derivatives of biphenyl carboxylic acid have been identified as potent inhibitors of various enzymes, highlighting their potential in therapeutic applications. The specific structure of these derivatives allows them to bind to the active or allosteric sites of target enzymes, thereby modulating their activity.

Urate Transporter 1 (URAT1) Inhibition: Two series of biphenyl carboxylic acid derivatives have been designed and synthesized as inhibitors of urate transporter 1 (URAT1), a key target for the treatment of hyperuricemia and gout. mdpi.com These compounds were developed using a pharmacophore fusion strategy based on the structures of known URAT1 inhibitors. Many of the synthesized compounds showed significant inhibitory activity against human URAT1. mdpi.com For instance, compounds A1 and B21 were identified as the most potent inhibitors in their respective series, with IC₅₀ values of 0.93 μM and 0.17 μM. mdpi.com

Matrix Metalloproteinase (MMP) Inhibition: Biphenyl carboxylic acid derivatives have also been investigated as inhibitors of matrix metalloproteinases (MMPs), such as MMP-3. researchgate.net Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies have been employed to understand the binding modes of these inhibitors and to identify key structural features for activity and selectivity. researchgate.net These studies help in the rational design of more potent and selective MMP inhibitors.

Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibition: Carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide have been discovered as potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1). nih.gov DGAT-1 is an enzyme involved in triglyceride synthesis, making it a target for treating obesity and diabetes. nih.gov Optimization of a lead structure led to the discovery of compounds with high potency in both enzyme and cell-based assays. nih.gov

The inhibitory activities of selected biphenyl carboxylic acid derivatives against URAT1 are presented in the table below.

Table 2: URAT1 Inhibitory Activities of Selected Biphenyl Carboxylic Acid Derivatives

Compound R Group IC₅₀ (μM)
A1 Tetrahydroquinoline 0.93
A13 Pyridyl >10
A15 Tetrahydroisoquinoline >10
B21 Substituted aromatic component 0.17

Data sourced from research on biphenyl carboxylic acid derivatives as URAT1 inhibitors. mdpi.com

Structure-Activity Relationship (SAR) in Relevant Biological Contexts

The biological activity of biphenyl carboxylic acid derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the molecular scaffold influence antimicrobial efficacy and enzyme inhibition, thereby guiding the design of more potent and selective compounds.

Antimicrobial Activity: In the context of antimicrobial properties, SAR studies have revealed several key trends for biphenyl carboxylic acid analogues:

Substitution on the Phenyl Rings: The nature and position of substituents on the biphenyl rings are critical. For biphenyl-4-carboxylic acid hydrazide-hydrazones, the presence of an electron-withdrawing group like a nitro group (NO₂) at the para position of the phenyl ring significantly enhances antibacterial and antifungal activity. researchgate.net In contrast, electron-donating groups like a methoxy (B1213986) group (OCH₃) tend to decrease activity. researchgate.net For other biphenyl derivatives, having a strong electron-withdrawing group on one ring and hydroxyl groups on the other was found to be beneficial for antibacterial action. nih.gov

Enzyme Inhibition: For enzyme inhibition, SAR studies provide insights into the specific interactions between the inhibitor and the target enzyme:

URAT1 Inhibitors: For biphenyl carboxylic acid derivatives targeting URAT1, the ortho-substituted biphenyl carboxylic acid moiety was found to be optimal for inhibitory activity. mdpi.com The nature of the hydrophobic component (the R group) also plays a significant role. While a tetrahydroquinoline group was effective, moieties that are much larger or smaller generally led to a significant decrease in inhibitory activity, suggesting that steric factors are important. mdpi.com However, electronic factors also contribute, as the introduction of an electron-deficient pyridyl group maintained some activity. mdpi.com

Acetyl-CoA Carboxylase (ACC) Inhibitors: In the development of ACC inhibitors, modifying the length of the linker in biaryl derivatives was a key strategy to achieve selectivity for ACC1 over ACC2. researchgate.net This highlights how subtle changes in molecular dimensions can have a profound impact on selectivity.

MMP-3 Inhibitors: 3D-QSAR studies on biphenyl carboxylic acid MMP-3 inhibitors have helped to create models that indicate which ligand properties and which residues in the enzyme's binding pocket are important for activity and selectivity. researchgate.net

Advanced Research Applications and Future Directions

Role as Chemical Building Blocks in Specialized Organic Synthesis

4-Nitrobiphenyl-2-carboxylic acid serves as a versatile building block in the creation of more complex molecules. sigmaaldrich.com Its distinct functional groups can be selectively modified, allowing for the construction of diverse molecular architectures. sigmaaldrich.com

Precursors to Agro-chemical and Dye Intermediates

While direct evidence for the use of this compound as a precursor for agrochemicals is not extensively documented in publicly available research, its structural motifs are present in various pesticides. nih.gov Nitroaromatic compounds, in general, are foundational in the synthesis of a wide range of agrochemicals. nih.gov The reduction of the nitro group to an amine is a common transformation, yielding an amino-biphenyl carboxylic acid derivative. wikipedia.org This resulting amine can then undergo further reactions to produce herbicides, insecticides, or fungicides. The biphenyl (B1667301) structure itself is a key feature in some pesticides, contributing to their biological activity.

Similarly, in the dye industry, aromatic nitro compounds are crucial intermediates. nih.gov The nitro group can be reduced to an amino group, which is a key step in the synthesis of azo dyes. The presence of the carboxylic acid group can be used to modify the solubility and binding properties of the final dye molecule.

Synthetic Intermediates for Complex Natural Products and Pharmaceutical Scaffolds

The use of complex carboxylic acids as starting materials is a well-established strategy in the total synthesis of natural products. illinois.eduharvard.edunih.gov These natural products often possess intricate, three-dimensional structures with multiple stereocenters, and their synthesis requires careful planning and the use of versatile building blocks. illinois.eduharvard.edunih.gov

While a direct application of this compound in the synthesis of a specific complex natural product is not prominently reported, its potential as a synthetic intermediate is clear. The biphenyl framework provides a rigid scaffold that can be elaborated upon, and the nitro and carboxylic acid groups offer handles for a variety of chemical transformations. For instance, the carboxylic acid can be converted to an amide or ester, while the nitro group can be reduced to an amine and then further functionalized. These transformations could be key steps in the construction of complex, biologically active molecules.

In the realm of pharmaceutical chemistry, the development of novel molecular scaffolds is of paramount importance for the discovery of new drugs. nih.gov this compound can serve as a starting point for the creation of new pharmaceutical scaffolds. The biphenyl moiety is a common feature in many approved drugs, and the presence of the nitro and carboxylic acid groups allows for the introduction of diverse chemical functionality. This can lead to the generation of libraries of compounds that can be screened for biological activity against various disease targets.

Potential in Functional Materials Design and Development

The unique electronic and self-assembly properties of this compound make it an intriguing candidate for the design of functional materials. cymitquimica.com

Liquid Crystals and Self-Assembled Systems with Tunable Properties

The biphenyl core is a well-known mesogen, a molecule that can form liquid crystal phases. The elongated, rigid structure of the biphenyl unit is conducive to the formation of these ordered, yet fluid, states of matter. The presence of a polar nitro group can further influence the liquid crystalline properties. For example, studies on related 4-alkoxy-4'-nitrobiphenyl compounds have shown that they can exhibit nematic and smectic A phases. rsc.org The nitro group, with its large dipole moment, can lead to strong intermolecular interactions that favor the formation of specific liquid crystal phases. libretexts.org

Furthermore, the carboxylic acid group of this compound introduces the possibility of forming hydrogen-bonded networks. These directional interactions can play a crucial role in the self-assembly of the molecules into well-defined supramolecular structures. By carefully tuning the molecular structure, for instance by varying the length of an attached alkyl chain, it is possible to control the type of liquid crystal phase formed and its properties. This tunability is highly desirable for applications in displays and sensors.

The ability of carboxylic acids to form hydrogen bonds also opens up possibilities for creating complex self-assembled systems. For example, the interaction of carboxylic acid-terminated surfaces with liquid crystals can be used to create sensors for volatile organic compounds. nih.gov The binding of an analyte to the surface can disrupt the hydrogen bonding network, leading to a change in the alignment of the liquid crystal and a detectable optical signal.

Electronic Material Properties Influenced by Nitroaromatic Moieties

The nitro group is a strong electron-withdrawing group, which has a significant impact on the electronic properties of the molecule. wikipedia.org This electron-withdrawing nature means that nitroaromatic compounds can readily accept electrons, making them n-type materials. This property is of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The presence of the nitro group lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the molecule. researchgate.net This can facilitate electron injection and transport in electronic devices. The combination of the biphenyl core, which can support charge transport, and the electron-withdrawing nitro group makes this compound a promising building block for the design of new organic electronic materials.

Research into the redox properties of nitroaromatic compounds has shown that they can undergo reversible reduction, a property that is essential for many electronic applications. nih.gov The precise electronic properties can be tuned by modifying the substitution pattern on the biphenyl rings, allowing for the rational design of materials with specific electronic characteristics.

Environmental Chemistry Research Related to Degradation Pathways and Remediation Strategies

Nitroaromatic compounds are a significant class of environmental pollutants, often released from industrial activities. nih.govresearchgate.net Their persistence and potential toxicity necessitate research into their environmental fate and the development of effective remediation strategies. nih.govresearchgate.net

The degradation of nitroaromatic compounds in the environment can occur through various pathways, both biotic and abiotic. researchgate.net Microbial degradation is a key process, with many different bacterial strains capable of breaking down these compounds. researchgate.net The initial step in the aerobic degradation of many nitroaromatics is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. researchgate.net These intermediates can then be further metabolized, often leading to ring cleavage and complete mineralization. researchgate.net

Anaerobic degradation pathways are also important, particularly in subsurface environments. researchgate.net Under anaerobic conditions, the nitro group can be used as an electron acceptor, leading to its reduction. researchgate.net

Remediation strategies for sites contaminated with nitroaromatic compounds include a variety of physical, chemical, and biological methods. researchgate.net Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down pollutants, is a particularly attractive approach due to its potential for cost-effectiveness and sustainability. researchgate.net This can involve bioaugmentation, where specific pollutant-degrading microbes are introduced to a contaminated site, or biostimulation, where the growth of indigenous degrading populations is encouraged by the addition of nutrients.

Phytoremediation, the use of plants to remove or degrade pollutants, is another promising strategy. Plants can take up nitroaromatic compounds from the soil and water and, in some cases, metabolize them into less toxic forms.

The study of the degradation pathways and remediation strategies for compounds like this compound is crucial for managing the environmental impact of this class of chemicals. Understanding the factors that influence their persistence and the mechanisms by which they are broken down allows for the development of more effective and environmentally friendly cleanup technologies.

Adsorption of Pollutants onto Advanced Materials

The removal of nitroaromatic compounds, a class of persistent and often toxic environmental pollutants, from water sources is a significant area of research. While specific studies on the adsorption of this compound are not extensively documented, research on similar nitroaromatic compounds provides valuable insights into its potential behavior and the types of materials that could be effective for its removal.

Advanced carbonaceous materials such as graphene oxide (GO), reduced graphene oxide (RGO), and graphene nanosheets have demonstrated significant potential for the adsorption of nitroaromatic compounds like nitrobenzene (B124822) and dinitrobenzene. nih.govacs.orgresearchgate.net The adsorption mechanism is often driven by a combination of factors, including π-π electron donor-acceptor interactions between the electron-deficient aromatic rings of the nitro compounds and the electron-rich graphene sheets. nih.govacs.org The presence of functional groups, such as the nitro group, can also lead to electrostatic and polar interactions with defect sites on the adsorbent surface. nih.gov

Notably, reduced graphene oxide (RGO) has shown superior adsorption capacity for some nitroaromatics compared to graphene oxide (GO), attributed to the restoration of hydrophobic π-conjugated systems that act as active adsorption sites. nih.govacs.org The presence of defects and pores on the surface of RGO can also provide additional sites for adsorption. researchgate.net Other materials, such as Zr-based metal-organic frameworks (MOFs), have also been investigated for the efficient and selective adsorption of nitroaromatic explosives from water. researchgate.net

These findings suggest that advanced materials, particularly those with high surface areas and tailored surface chemistries, could be effective for the removal of this compound from contaminated water. The biphenyl structure, combined with the electron-withdrawing nitro group and the ionizable carboxylic acid group, would likely lead to complex adsorption behavior influenced by pH and the specific properties of the adsorbent.

Interactive Data Table: Adsorption of Nitroaromatic Compounds on Graphene-Based Materials

AdsorbentNitroaromatic CompoundAdsorption Capacity (Qo, mg/g)Key Interaction Mechanisms
Reduced Graphene Oxide (RGO)m-dinitrobenzene265.7π-π EDA interactions, electrostatic and polar interactions
Reduced Graphene Oxide (RGO)nitrobenzene260.9π-π EDA interactions, electrostatic and polar interactions
Reduced Graphene Oxide (RGO)p-nitrotoluene238.8π-π EDA interactions, electrostatic and polar interactions
Graphene Oxide (GO)VariousWeaker adsorptionHydrophilic nature, fewer active sites

This table is generated based on data from studies on similar nitroaromatic compounds and is intended to be illustrative of potential adsorption behavior.

Investigation of Environmental Fate and Transformation Products

The environmental fate of this compound is expected to be governed by the chemical properties of its constituent functional groups: the biphenyl rings, the nitro group, and the carboxylic acid. Nitroaromatic compounds are generally recognized as environmental contaminants due to their widespread use and potential toxicity. nih.gov Their transformation in the environment can occur through various biotic and abiotic pathways.

Microbial transformation is a key process in the degradation of nitroaromatic compounds. nih.govnih.govnih.gov Under anaerobic conditions, the nitro group is often reduced to an amino group, forming aminobiphenyl derivatives. nih.govnih.gov For instance, studies on other nitroaromatic compounds have shown the formation of corresponding anilines and aminobenzoic acids. nih.gov Further degradation of these amino-aromatic intermediates can then proceed. Aerobic degradation pathways can involve oxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. nih.govnih.gov

The biphenyl structure itself can also be subject to microbial degradation. The presence of a carboxylic acid group generally increases the water solubility and can affect the bioavailability of the compound for microbial uptake. ajgreenchem.comajgreenchem.com The position of the substituents on the biphenyl rings will also influence the rate and pathway of degradation.

Abiotic transformation processes, such as photolysis, could also play a role in the environmental fate of this compound, especially in sunlit surface waters. The nitro group can enhance photochemical reactions. nih.govnih.gov The transformation products of nitroaromatic compounds in the environment can include a variety of intermediates, such as aminodinitrotoluenes and diaminonitrotoluenes from the reduction of trinitrotoluene (TNT). osti.govwikipedia.org

Interdisciplinary Research Opportunities

The unique structure of this compound, featuring a functionalized biphenyl backbone, presents numerous opportunities for interdisciplinary research.

In materials science , this compound could serve as a building block for the synthesis of novel polymers, liquid crystals, or functional materials. wikipedia.orgrsc.orgarabjchem.org The presence of the carboxylic acid and nitro groups allows for a variety of chemical modifications, enabling the tuning of material properties. For example, biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs). ajgreenchem.comajgreenchem.com

In medicinal chemistry , the biphenyl carboxylic acid scaffold is found in a number of pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal. ajgreenchem.comajgreenchem.com The nitro group, while often associated with toxicity, can also be a key pharmacophore in certain drugs, including antibacterial and anticancer agents. nih.govnih.govresearchgate.net Research into the biological activity of this compound and its derivatives could lead to the discovery of new therapeutic agents. ajgreenchem.comajgreenchem.comnih.govoup.com For instance, some biphenyl carboxylic acid derivatives have been investigated as inhibitors of bone resorption. nih.govoup.com

Environmental science offers another avenue for interdisciplinary collaboration. Understanding the environmental impact of this compound requires expertise in analytical chemistry, toxicology, and microbiology to study its detection, fate, and potential for bioremediation. nih.govnih.govcapes.gov.br

Emerging Methodologies and Unresolved Synthetic Challenges

The synthesis of substituted biphenyls is a well-established area of organic chemistry, with several powerful methods available. The Suzuki-Miyaura cross-coupling reaction is a prominent and versatile method for the formation of the biphenyl C-C bond, often utilizing palladium catalysts. ajgreenchem.comrsc.orgnih.gov This reaction would be a primary candidate for the synthesis of this compound, likely involving the coupling of a boronic acid derivative of one ring with a halide derivative of the other.

Other synthetic strategies for biphenyl derivatives include the Ullmann reaction and Negishi coupling. rsc.orgnih.gov The synthesis of functionalized biphenyl-based phosphine (B1218219) ligands has been achieved through the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. nih.gov

Despite the availability of these methods, the synthesis of a specifically substituted compound like this compound can present challenges. These may include:

Regioselectivity: Ensuring the correct placement of the nitro and carboxylic acid groups on the respective phenyl rings.

Functional group compatibility: The reaction conditions must be compatible with both the nitro and carboxylic acid groups, or these groups may need to be introduced at a later stage using protecting group strategies.

Purification: The separation of the desired product from starting materials, byproducts, and catalyst residues can be complex.

Emerging methodologies in cross-coupling reactions, such as the use of novel catalysts and ligands, aim to improve yields, reduce reaction times, and enhance functional group tolerance, which could be beneficial for the synthesis of this compound. nih.govrsc.org One-pot procedures are also being developed to streamline the synthesis of functionalized biphenyls. nih.gov

Prospects for Novel Compound Discovery and Application Development

The this compound scaffold holds promise for the discovery of novel compounds with a wide range of potential applications. By modifying the functional groups and substitution patterns on the biphenyl rings, a diverse library of new molecules can be generated.

The biological activity of such derivatives is a particularly rich area for exploration. The proven track record of biphenyl carboxylic acids in medicine suggests that new analogs could be designed as anti-inflammatory, analgesic, or anticancer agents. ajgreenchem.comajgreenchem.comnih.govoup.com The nitro group, with its known antimicrobial and antiparasitic properties, could be exploited in the development of new drugs to combat infectious diseases. nih.govnih.govresearchgate.net

In the field of materials science, new derivatives could be synthesized to create advanced polymers with tailored thermal, optical, or electronic properties. The development of novel liquid crystals based on this scaffold is another possibility. ajgreenchem.comajgreenchem.comarabjchem.org

Furthermore, the unique electronic properties conferred by the nitro group could be harnessed in the design of new sensors or molecular probes. The potential for this compound and its derivatives to interact with specific analytes could be explored for applications in environmental monitoring or diagnostics. The investigation of novel biphenyl carboxylic acid derivatives as URAT1 inhibitors for the treatment of hyperuricemia is an example of such targeted drug discovery. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing 4-Nitrobiphenyl-2-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves nitration and carboxylation of biphenyl derivatives. For biphenylcarboxylic acid analogs, nitration is often performed using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration . Post-synthesis, purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound. Optimization may involve adjusting stoichiometry, catalysts (e.g., FeCl₃ for directing nitration), or reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (acidified with 0.1% TFA) are recommended .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm nitro and carboxyl group positions. Compare peaks to biphenylcarboxylic acid analogs (e.g., biphenyl-4-carboxylic acid: δ ~8.0 ppm for aromatic protons) .
  • FTIR : Look for characteristic nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) stretches .

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and handling .
  • Storage : Keep in airtight containers away from light and oxidizing agents. Label with GHS warnings (e.g., Acute Toxicity Category 4) .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Follow institutional guidelines for hazardous organic waste .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites by analyzing electron density maps. For example, the nitro group’s electron-withdrawing effect may direct further substitution to the biphenyl ring’s para position. Molecular dynamics simulations can also model solvation effects in polar aprotic solvents (e.g., DMF) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Cross-validation : Combine multiple techniques (e.g., LC-MS for molecular weight confirmation, X-ray crystallography for absolute configuration).
  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled reagents to distinguish overlapping NMR signals .
  • Literature benchmarking : Compare data with structurally similar compounds (e.g., 6,7-Dihydroxynaphthalene-2-carboxylic acid’s aromatic proton shifts) .

Q. How can researchers design experiments to study the acid’s stability under varying pH and temperature conditions?

  • Accelerated stability testing : Incubate samples at 40°C, 60°C, and 80°C in buffers (pH 1–13) for 1–4 weeks. Monitor degradation via HPLC and track nitro group reduction or decarboxylation .
  • Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.